
CDDO-Im
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CDDO-Imidazolid beginnt typischerweise mit Oleanolsäure als Ausgangsmaterial. Der Prozess umfasst mehrere Schritte, darunter Oxidation, Cyanaddition und Imidazolbildung . Die wichtigsten Schritte sind:
Oxidation: Oleanolsäure wird oxidiert, um 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-carbonsäure zu bilden.
Cyanaddition: Die Cyanogruppe wird in das Molekül eingeführt.
Imidazolbildung: Der letzte Schritt beinhaltet die Bildung des Imidazolrings, der zu CDDO-Imidazolid führt.
Industrielle Produktionsverfahren
Die industrielle Produktion von CDDO-Imidazolid beinhaltet die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren ist auf Kosteneffizienz und Skalierbarkeit ausgelegt, was es für die Großproduktion geeignet macht .
Chemische Reaktionsanalyse
Arten von Reaktionen
CDDO-Imidazolid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von CDDO-Imidazolid, die jeweils einzigartige biologische Aktivitäten aufweisen .
Wissenschaftliche Forschungsanwendungen
CDDO-Imidazolid wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Es wird als Modellverbindung für die Untersuchung der Triterpenoidchemie verwendet.
Medizin: CDDO-Imidazolid wird auf sein Potenzial als Antikrebs- und entzündungshemmendes Mittel untersucht.
Industrie: Seine starken biologischen Aktivitäten machen es zu einem Kandidaten für die Entwicklung neuer Therapeutika.
Wirkmechanismus
CDDO-Imidazolid übt seine Wirkungen über mehrere Mechanismen aus:
Nrf2-Aktivierung: Es aktiviert den nuklearen Faktor Erythroid 2-assoziierten Faktor 2 (Nrf2)-Signalweg, was zu einer erhöhten Expression von Antioxidans- und Entgiftungsgenen führt.
PPARγ-Aktivierung: Es bindet an und aktiviert den Peroxisomen-Proliferator-aktivierten Rezeptor Gamma (PPARγ), der eine Rolle bei der Regulierung von Entzündungen und Zelldifferenzierung spielt.
STAT3-Inhibition: Es hemmt den Signaltransduktions- und Aktivator-Transkriptionsfaktor 3 (STAT3)-Signalweg, der an Zellproliferation und -überleben beteiligt ist.
Analyse Chemischer Reaktionen
Structural Features and Reactive Sites
CDDO-Im’s reactivity arises from two key functional groups:
-
A and C rings : Contain α,β-unsaturated ketones that act as Michael acceptors, reacting with cysteine thiols through reversible thio-alkylation .
-
C-28 imidazolide : A highly reactive acylating agent that forms irreversible bonds with lysine, arginine, serine, and tyrosine residues via nucleophilic substitution .
This bifunctional design enables both monofunctional adducts (single-site modifications) and cross-linked adducts (bridging two residues) .
Michael Addition (Thio-Alkylation)
This compound reacts with cysteine residues via Michael addition at the A-ring (C1 position). This reversible reaction disrupts protein-protein interactions, such as Keap1-Nrf2 binding .
Acylation via Imidazolide
The imidazolide group undergoes nucleophilic acyl substitution with:
-
Lysine ε-amino groups
-
Arginine guanidinium groups
-
Serine/tyrosine hydroxyl groups
For example, this compound acylates Lys413 in GSTP (glutathione S-transferase pi) and Tyr85 in Keap1, forming stable adducts .
Cross-Linked Adducts
At higher concentrations (>100 nM), this compound bridges adjacent residues:
Protein | Cross-Linked Residues | Adduct Type |
---|---|---|
GSTP | Cys47-Ser46 | Acyl-alkyl |
GSTP | Arg13-Cys14 | Acyl-alkyl |
Keap1 | Cys273-Tyr85 | Acyl-alkyl |
These adducts alter protein conformation and function .
Concentration-Dependent Reactivity Patterns
This compound’s reactivity is concentration-dependent:
Concentration | Primary Targets | Adduct Type |
---|---|---|
10–50 nM | Lys, Tyr | Monofunctional |
100–500 nM | Cys, Ser, Arg | Cross-linked |
≥1 μM | Multiple residues | Mixed |
At 50 nM, cross-linked adducts dominate in GSTP (e.g., Cys47-Ser46), while 1 μM this compound modifies 8 cysteine residues in Keap1 .
GSTP Modifications
This compound modifies GSTP at 12 residues , including:
-
Cys47 (Michael addition)
-
Ser46 (acylation)
-
Arg13 (acylation)
Adducts detected via LC-MS/MS show a mass increase of +473.3 Da , corresponding to this compound’s molecular weight .
Keap1 Modifications
In Keap1, this compound targets:
Residue | Modification Type | Functional Impact |
---|---|---|
Cys273 | Michael addition | Disrupts Keap1-Cul3 binding |
Tyr85 | Acylation | Stabilizes Nrf2 binding |
Cys288 | Michael addition | Reduces Nrf2 ubiquitination |
Cys151, a common electrophile target, is notably unmodified by this compound .
Biological Implications of Chemical Reactivity
-
Nrf2 Activation : Acylation of Keap1’s Tyr85 enhances Nrf2 release, upregulating antioxidant genes (e.g., HO-1, NQO1) .
-
Anti-Inflammatory Effects : Cross-linking adducts in GSTP and Keap1 reduce pro-inflammatory cytokine production (e.g., IL-6, KC) .
-
Selectivity : Low this compound concentrations (10–100 nM) preferentially modify regulatory residues (e.g., Tyr85), while higher doses induce broad cross-linking .
This compound’s dual reactivity enables precise targeting of redox and inflammatory pathways, making it a potent tool for studying protein-electrophile interactions. Its adducts’ structural and functional diversity underscores the importance of concentration-dependent profiling in therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Mechanism of Action:
CDDO-Im exhibits potent anti-cancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of cancer stem cell populations. It has shown effectiveness against various cancer types, including breast cancer, leukemia, and melanoma.
Case Studies:
- A study demonstrated that this compound significantly inhibited tumorsphere formation in triple-negative breast cancer cells (SUM159), affecting the cancer stem cell subpopulation marked by CD24−/EpCAM+ cells. Treatment resulted in decreased sphere-forming efficiency and size, alongside down-regulation of key stem cell signaling pathways such as Notch and TGF-β/Smad .
- In another investigation involving myeloma and leukemia cell lines, this compound induced apoptosis and inhibited growth by up-regulating genes associated with apoptosis and down-regulating Myc protein levels .
Cancer Type | Effect of this compound | Mechanism |
---|---|---|
Triple-Negative Breast | Inhibits tumorsphere formation | Targets cancer stem cells; down-regulates signaling |
Leukemia | Induces apoptosis | Up-regulates apoptotic genes; inhibits Myc protein |
Melanoma | Suppresses tumor growth in vivo | Induces differentiation; modulates redox balance |
Protection Against Oxidative Stress
Mechanism of Action:
this compound enhances Nrf2 signaling pathways, which are crucial for cellular defense against oxidative stress. This property makes it a candidate for protecting tissues from damage caused by reactive oxygen species.
Case Studies:
- Research indicated that this compound provided significant protection against hyperoxic acute lung injury in mice by increasing Nrf2-regulated cytoprotective gene expression .
- Another study highlighted its protective effects against acetaminophen-induced hepatic injury through the up-regulation of Nrf2-dependent cytoprotective genes .
Condition | Effect of this compound | Mechanism |
---|---|---|
Hyperoxic Acute Lung Injury | Protects lung tissue | Enhances Nrf2 signaling |
Acetaminophen Hepatotoxicity | Protects liver from oxidative damage | Induces Nrf2-dependent gene expression |
Anti-Inflammatory Effects
Mechanism of Action:
this compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase and cyclooxygenase-2.
Case Studies:
- A study demonstrated that this compound inhibited IL-2 secretion in a Nrf2-dependent manner, showcasing its potential in managing inflammatory conditions .
- Additionally, it was noted that this compound could reduce inflammation in models of acute lung injury, further solidifying its role as an anti-inflammatory agent .
Condition | Effect of this compound | Mechanism |
---|---|---|
Inflammatory Models | Reduces pro-inflammatory cytokines | Inhibits iNOS and COX-2 production |
Wirkmechanismus
CDDO-Imidazolide exerts its effects through multiple mechanisms:
Nrf2 Activation: It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant and detoxification genes.
PPARγ Activation: It binds to and activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and cell differentiation.
STAT3 Inhibition: It inhibits the signal transducer and activator of transcription 3 (STAT3) pathway, which is involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
CDDO-Imidazolid wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:
2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-carbonsäure (CDDO): CDDO-Imidazolid ist etwa 10-mal potenter als CDDO bei der Hemmung der Krebszellproliferation.
CDDO-Methylester (CDDO-Me):
Andere Triterpenoide: Verbindungen wie Oleanolsäure und Ursolsäure haben schwächere biologische Aktivitäten im Vergleich zu CDDO-Imidazolid.
CDDO-Imidazolid sticht aufgrund seiner höheren Potenz und einer breiteren Palette an biologischen Aktivitäten heraus, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .
Biologische Aktivität
CDDO-Im (CDDO-imidazolide) is a synthetic triterpenoid compound known for its potent biological activities, particularly its role as an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation. Research has shown that this compound exhibits a range of biological activities including antioxidant, anti-inflammatory, and anticancer effects.
Nrf2 Pathway Activation
This compound activates the Nrf2 pathway, leading to the upregulation of various cytoprotective genes. This activation results in increased expression of antioxidant enzymes such as Heme oxygenase-1 (HO-1) , NAD(P)H:quinone oxidoreductase 1 (NQO1) , and Glutamate-cysteine ligase catalytic subunit (GCLc) . The following table summarizes key findings related to Nrf2 activation by this compound:
Cytoprotective Effects
The protective effects of this compound extend beyond Nrf2 activation. Studies indicate that this compound also enhances autophagy and protects against mitochondrial dysfunction and ROS overproduction. For instance, in liver ischemia-reperfusion injury models, this compound treatment led to:
- Increased levels of LC3B-II, indicating enhanced autophagy.
- Decreased levels of malondialdehyde (MDA), a marker of oxidative stress.
- Reduction in circulating mitochondrial DNA, suggesting less mitochondrial damage.
Renal Protection
A study demonstrated that this compound significantly improved outcomes in acute kidney injury (AKI) models. Mice treated with this compound showed:
- Improved renal function and histology.
- Decreased levels of inflammatory cytokines such as IL-6 and G-CSF.
- Upregulation of cytoprotective genes associated with the Nrf2 pathway .
Hepatic Protection
In models of liver ischemia-reperfusion injury, this compound pretreatment resulted in:
- Enhanced survival rates compared to control groups.
- Reduced hepatocyte apoptosis through the modulation of Bcl2 family proteins.
- Increased autophagic flux as evidenced by CYTO-ID assays .
Clinical Implications
This compound's biological activities have led to its investigation in various clinical contexts, particularly concerning cancer therapy and organ protection during ischemic events. Its ability to modulate oxidative stress responses makes it a candidate for therapeutic interventions in diseases characterized by inflammation and oxidative damage.
Antitumor Activity
Research has indicated that this compound exhibits significant antiangiogenic and antitumor properties in rodent models, making it a promising candidate for cancer therapy . The mechanism involves the suppression of tumor growth through the induction of apoptosis and inhibition of cell proliferation.
Eigenschaften
IUPAC Name |
(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-8a-(imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43N3O3/c1-29(2)10-12-34(28(40)37-15-14-36-20-37)13-11-33(7)26(22(34)18-29)23(38)16-25-31(5)17-21(19-35)27(39)30(3,4)24(31)8-9-32(25,33)6/h14-17,20,22,24,26H,8-13,18H2,1-7H3/t22-,24-,26-,31-,32+,33+,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFBYYCNYVFPKD-FMIDTUQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=CN=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=CN=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433315 | |
Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid imidazolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443104-02-7 | |
Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid imidazolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-cyano-3,12-dioxooleana-1,9-dien-28-oyl imidazolide (CDDO-Im) exerts its effects through multiple mechanisms, primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It achieves this by covalently binding to Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2, leading to Nrf2 stabilization and translocation to the nucleus. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This results in the upregulation of cytoprotective genes involved in antioxidant defense, detoxification, and anti-inflammatory responses. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] this compound also directly inhibits IκB kinase β (IKKβ), thereby blocking nuclear factor-κB (NF-κB) activation and downstream inflammatory responses. [, ]
ANone:
- Molecular Formula: C33H45N3O4 [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Molecular Weight: 547.72 g/mol [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: Structure-activity relationship (SAR) studies have identified key structural features in this compound contributing to its potent activity:
- Michael Acceptor Groups: The presence of α,β-unsaturated carbonyl systems (Michael acceptors) on both the A and C rings are essential for its activity. [] These groups facilitate covalent interactions with cysteine residues on Keap1, leading to Nrf2 activation. [, ]
- Nitrile Group: The cyano group at the C-2 position of the A ring is crucial for its potency. []
- C-17 Substituent: Modifications at the C-17 position, where the imidazolide group is attached, significantly impact the in vivo pharmacodynamic action of this compound. [] This suggests the importance of this position for optimizing its pharmacokinetic properties and target selectivity.
A: this compound possesses inherent stability challenges. [] While its methyl ester derivative, CDDO-Me (bardoxolone methyl), exhibits greater stability, this compound demonstrates superior potency. [, , ] Research efforts have focused on developing novel analogs with improved stability profiles. For instance, substituting the imidazolide group with pyridyl groups has yielded analogs with enhanced stability in human plasma and increased bioavailability in mice. []
A: this compound's potential to modulate drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes remains to be fully elucidated. [] Its impact on drug transporters also requires further investigation. [] Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing therapeutic regimens when this compound is used in combination therapies.
ANone: this compound demonstrates potent anti-cancer activity both in vitro and in vivo:
- Induces apoptosis in various cancer cell lines, including leukemia, breast cancer, multiple myeloma, prostate cancer, liposarcoma, and pancreatic cancer. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Inhibits tumorsphere formation, suggesting an effect on cancer stem cells. []
- Synergizes with other anti-cancer agents, such as bortezomib and TRAIL. [, ]
- Inhibits tumor growth in xenograft models of breast cancer, melanoma, and leukemia. [, , ]
- Reduces tumor burden in transgenic mouse models of chronic lymphocytic leukemia (CLL). [, ]
- Protects against aflatoxin-induced liver cancer in rats. [, ]
- Reduces immune cell infiltration and cytokine secretion in a mouse model of pancreatic cancer. []
- Protects against hyperoxic acute lung injury in mice. []
ANone: While this compound shows promise in preclinical models, the development of resistance remains a concern. Currently, specific mechanisms of resistance to this compound are not fully understood and require further investigation. Exploring potential resistance mechanisms and strategies to circumvent them are crucial for improving its therapeutic efficacy.
A: Understanding the safety profile of this compound is crucial for its clinical translation. Preclinical studies have revealed potential toxicity concerns, especially at higher doses. For instance, in a mouse model of CLL, high doses of this compound led to an initial surge in circulating B cells, and some mice succumbed after a few injections. [] This highlights the need for careful dose optimization and monitoring during clinical trials.
ANone: Various analytical methods are employed to characterize and quantify this compound:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.